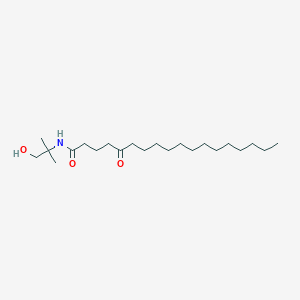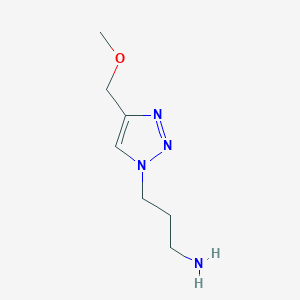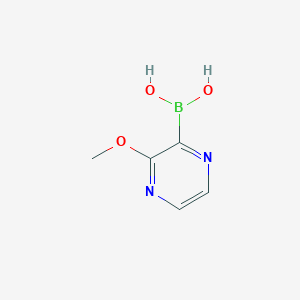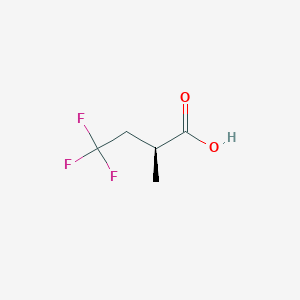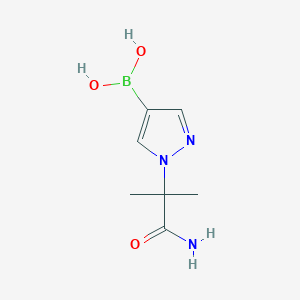
(1-(1-Amino-2-methyl-1-oxopropan-2-yl)-1H-pyrazol-4-yl)boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1-(1-Amino-2-methyl-1-oxopropan-2-yl)-1H-pyrazol-4-yl)boronic acid is a boronic acid derivative that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a boronic acid group attached to a pyrazole ring, which is further substituted with an amino and a methyl group. The unique structure of this compound allows it to participate in a variety of chemical reactions, making it a valuable tool in synthetic chemistry and other scientific disciplines.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1-(1-Amino-2-methyl-1-oxopropan-2-yl)-1H-pyrazol-4-yl)boronic acid typically involves the formation of the pyrazole ring followed by the introduction of the boronic acid group. One common method involves the reaction of 1-amino-2-methyl-1-oxopropane with hydrazine to form the pyrazole ring. This intermediate is then reacted with a boronic acid derivative under suitable conditions to yield the final product. The reaction conditions often include the use of a palladium catalyst and a base, such as potassium carbonate, to facilitate the coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial to ensure high purity, which is often achieved through crystallization or chromatography techniques.
化学反应分析
Types of Reactions
(1-(1-Amino-2-methyl-1-oxopropan-2-yl)-1H-pyrazol-4-yl)boronic acid can undergo various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or alcohols for substitution reactions. The reaction conditions typically involve mild temperatures and neutral to slightly basic pH to ensure the stability of the compound.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the boronic acid group can yield boronic esters, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of derivatives with different functional groups attached to the pyrazole ring.
科学研究应用
Chemistry
In chemistry, (1-(1-Amino-2-methyl-1-oxopropan-2-yl)-1H-pyrazol-4-yl)boronic acid is used as a building block for the synthesis of more complex molecules. Its ability to undergo various chemical reactions makes it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound can be used as a probe to study enzyme activity or as a ligand in the development of new drugs. Its boronic acid group can interact with biological molecules, making it useful in biochemical assays.
Medicine
In medicine, this compound has potential applications in the development of new therapeutic agents. Its ability to inhibit certain enzymes can be exploited to design drugs for various diseases.
Industry
In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings. Its unique chemical properties make it suitable for use in various industrial processes.
作用机制
The mechanism of action of (1-(1-Amino-2-methyl-1-oxopropan-2-yl)-1H-pyrazol-4-yl)boronic acid involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, which can inhibit the activity of certain enzymes. This interaction can disrupt metabolic pathways and lead to the desired biological effects. The pyrazole ring can also interact with various receptors, further contributing to the compound’s activity.
相似化合物的比较
Similar Compounds
Uniqueness
Compared to similar compounds, (1-(1-Amino-2-methyl-1-oxopropan-2-yl)-1H-pyrazol-4-yl)boronic acid is unique due to the presence of both the boronic acid group and the pyrazole ring. This combination allows it to participate in a wider range of chemical reactions and interact with a broader spectrum of biological targets. Its versatility and reactivity make it a valuable compound in various fields of research and industry.
属性
分子式 |
C7H12BN3O3 |
|---|---|
分子量 |
197.00 g/mol |
IUPAC 名称 |
[1-(1-amino-2-methyl-1-oxopropan-2-yl)pyrazol-4-yl]boronic acid |
InChI |
InChI=1S/C7H12BN3O3/c1-7(2,6(9)12)11-4-5(3-10-11)8(13)14/h3-4,13-14H,1-2H3,(H2,9,12) |
InChI 键 |
LJNUPBIAFRKTBP-UHFFFAOYSA-N |
规范 SMILES |
B(C1=CN(N=C1)C(C)(C)C(=O)N)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




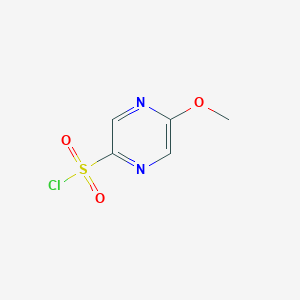

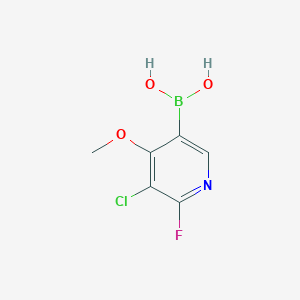
![[2-({[(Anthracen-9-YL)methyl]amino}methyl)phenyl]boronic acid](/img/structure/B13348015.png)
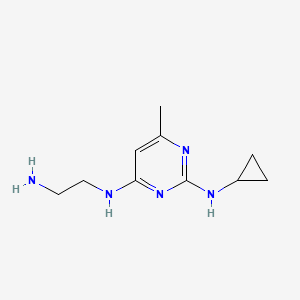
![1-(6,7-Dihydrothieno[3,2-c]pyridin-5(4H)-yl)-2-methylpropan-2-amine](/img/structure/B13348018.png)
